6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
描述
6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 3-chlorophenyl group at position 6 and a 4-methoxyphenyl group at position 2. This scaffold is recognized for its versatility in medicinal chemistry, with derivatives exhibiting diverse biological activities, including kinase inhibition, receptor antagonism, and antitumor properties . The compound’s structural attributes—specifically the electron-withdrawing chlorine and electron-donating methoxy groups—may influence its pharmacokinetic and pharmacodynamic profiles, such as target binding affinity and metabolic stability.
属性
IUPAC Name |
6-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c1-24-17-7-5-13(6-8-17)18-11-22-23-12-15(10-21-19(18)23)14-3-2-4-16(20)9-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFILEMANYRSBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors. Common synthetic routes may include:
Cyclization reactions: Using hydrazine derivatives and pyrimidine aldehydes or ketones under acidic or basic conditions.
Catalytic methods: Employing catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch processes: Where the reactions are carried out in large reactors with controlled temperature and pressure.
Continuous flow processes: For more efficient and scalable production, where reactants are continuously fed into the reactor.
化学反应分析
Types of Reactions
6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines, including 6-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine, exhibit significant anticancer properties. A study screened various derivatives for their growth inhibition effects on human breast cancer cell lines (MDA-MB-231). The results demonstrated that specific compounds within this class could inhibit cell viability effectively compared to standard anticancer drugs like YM155 and menadione .
- Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | |
| YM155 | MDA-MB-231 | TBD | |
| Menadione | MDA-MB-231 | TBD |
Antimicrobial Properties
The compound has also shown promising results in antimicrobial studies. A recent investigation into various pyrazolo[1,5-a]pyrimidine derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected compounds were significantly lower than those of standard antibiotics, indicating strong antibacterial activity .
- Table 2: Antimicrobial Activity of Selected Pyrazolo Derivatives
作用机制
The mechanism of action of 6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Comparison with Structurally Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Substituent Effects on Kinase Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives are prominent in targeting kinases like PI3K and tropomyosin receptor kinase (TRK). A 2022 study compared the PI3Kδ inhibition of analogs with varying R1 substituents (Table 1) . In contrast, trifluoromethyl-substituted analogs (e.g., 6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine) exhibit higher molecular weights (~404.8 g/mol) and distinct topological polar surface areas (52.3 Ų), which may impact blood-brain barrier penetration .
Receptor Selectivity and Antagonism
The 4-methoxyphenyl group in the target compound contrasts with the 4-hydroxyphenyl and trifluoromethyl groups in PHTPP, a potent ESR2 antagonist. PHTPP’s 5,7-bis(trifluoromethyl) substitutions enhance ESR2 binding (IC50 < 10 nM) while minimizing ESR1 interaction, demonstrating how electron-withdrawing groups optimize receptor selectivity . In contrast, the target compound’s 3-chlorophenyl and 4-methoxyphenyl groups may favor interactions with other targets, such as CRF1 receptors, where pyridyl-substituted analogs show nanomolar antagonism .
Antitumor and Cytotoxicity Profiles
Pyrazolo[1,5-a]pyrimidines with halogen and methoxy substituents exhibit notable antitumor activity. For example, 7-amino-6-cyano-5-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives demonstrate cytotoxicity against liver carcinoma (HEPG2-1, IC50 = 2.70 µM) . The target compound’s 3-chlorophenyl group may enhance DNA intercalation or topoisomerase inhibition, similar to chlorophenyl-substituted coumarin hybrids . However, its lack of a carboxylic or cyano group at position 6 could reduce potency compared to these analogs.
生物活性
6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.78 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance, a study reported that a related compound displayed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines . Specific derivatives showed remarkable inhibition against lung carcinoma cell lines HOP-92 and NCI-H460, with GI% values of 71.8% and 66.12%, respectively .
Case Studies
-
Inhibition of CDK2 and TRKA :
- The compound has been evaluated for its dual inhibition potential against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). The IC50 values for CDK2 inhibition ranged from 0.55 µM to 0.98 µM across various derivatives .
- In vitro studies indicated that compounds like 6s and 6t caused significant cell cycle arrest in the G0–G1 phase when tested on renal carcinoma cell line RFX 393 .
- Mechanism of Action :
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives can be significantly influenced by substitutions on the phenyl rings. For example:
- The presence of a chloro group at the 3-position and a methoxy group at the 4-position enhances anticancer activity .
- Variations in substituents lead to differences in potency against various cancer cell lines, indicating that careful design of these compounds can optimize their therapeutic effects .
Summary Table of Biological Activities
| Compound | Target | IC50 (µM) | GI (%) | Cell Line |
|---|---|---|---|---|
| 6n | CDK2 | 0.78 | - | - |
| 6p | CDK2 | 0.67 | 71.8 | HOP-92 |
| 6s | TRKA | 11.70 | - | RFX 393 |
| 6t | TRKA | 19.92 | - | RFX 393 |
常见问题
Basic: What are the standard synthetic routes for preparing 6-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazole and pyrimidine precursors. A common approach includes:
Cyclization : Reacting substituted pyrazole derivatives (e.g., 3-chlorophenylpyrazole) with pyrimidine intermediates (e.g., 4-methoxyphenyl-substituted pyrimidine) under acidic or basic conditions to form the fused pyrazolo[1,5-a]pyrimidine core .
Substitution : Introducing functional groups (e.g., chloro and methoxy) via nucleophilic aromatic substitution or coupling reactions. For example, Suzuki-Miyaura coupling may be employed for aryl group incorporation .
Optimization : Adjusting solvents (e.g., ethanol, DMF) and temperatures (reflux conditions) to enhance yield and purity. Characterization via NMR and mass spectrometry is critical for confirming structural integrity .
Basic: How are structural and purity validations performed for this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D molecular geometry, particularly for confirming regioselectivity in fused ring systems .
- HPLC/Purity Analysis : Quantifies impurities using reverse-phase chromatography with UV detection .
Advanced: How do substituent variations (e.g., chloro vs. methoxy) influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Chlorophenyl Group : Enhances lipophilicity, improving membrane permeability and target binding (e.g., kinase inhibition). Chlorine’s electron-withdrawing effect stabilizes π-π interactions in hydrophobic enzyme pockets .
- Methoxyphenyl Group : Increases solubility via hydrogen bonding while modulating steric effects. Methoxy groups can alter metabolic stability and selectivity for targets like phosphatidylinositol-3-kinase (PI3K) .
- Comparative Data : Substituting chloro with fluorine (electron-deficient) or methoxy with methyl (electron-rich) shifts activity profiles (e.g., antiviral → anticancer) .
Advanced: How can conflicting bioactivity data from different studies be resolved?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound concentrations. Standardize protocols using guidelines like NIH/NCATS recommendations .
- Purity Discrepancies : Impurities >2% can skew results. Re-evaluate batches via HPLC-MS and repeat assays .
- Target Selectivity : Off-target effects may dominate in certain models. Use CRISPR knockouts or isoform-specific inhibitors (e.g., PI3Kβ vs. PI3Kγ) to validate mechanisms .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
Key strategies include:
- Catalyst Screening : Transition metals (e.g., Pd for coupling) or organocatalysts (e.g., proline derivatives) improve regioselectivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while ethanol reduces side reactions .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12h to 2h) and improves yield by 15–20% .
Advanced: How is crystallographic data used to validate synthetic products?
Methodological Answer:
Single-crystal X-ray diffraction:
- Confirms bond lengths (e.g., C–N: ~1.34 Å in pyrimidine rings) and dihedral angles between fused rings .
- Identifies packing motifs (e.g., π-stacking of chlorophenyl groups) influencing solubility and stability .
- Validates stereochemistry in chiral intermediates, critical for enantioselective bioactivity .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .
- QSAR Models : Relate substituent descriptors (e.g., LogP, polar surface area) to absorption/distribution parameters .
- Docking Studies : Predict binding affinities to targets (e.g., KDR kinase) using AutoDock Vina or Schrödinger Suite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
